An In-Depth Technical Guide to 4-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbenzaldehyde, a substituted aromatic aldehyde, is a versatile building block in organic synthesis. Its unique trifunctional nature, featuring an electrophilic aldehyde, a reactive aryl bromide, and a sterically influencing methyl group, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and reaction methodologies, and its applications, particularly in the realm of medicinal chemistry and materials science. Understanding the nuances of this reagent is critical for its effective utilization in the design and execution of novel synthetic strategies.
Core Properties of 4-Bromo-2-methylbenzaldehyde
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe handling and successful application in chemical reactions.
Table 1: Physical and Chemical Properties of 4-Bromo-2-methylbenzaldehyde
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-2-methylbenzaldehyde | [1] |
| CAS Number | 24078-12-4 | [1] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | <25°C Solid, >25°C Liquid | |
| Melting Point | 25 °C | |
| Boiling Point | 264.6 °C at 760 mmHg | |
| Density | 1.5±0.1 g/cm³ | --- |
| Flash Point | 97.6±11.3 °C | |
| Solubility | Soluble in common organic solvents such as ethanol, dichloromethane, and tetrahydrofuran. | Inferred from reaction protocols |
Synthesis of 4-Bromo-2-methylbenzaldehyde
The synthesis of 4-Bromo-2-methylbenzaldehyde can be achieved through various methods, most commonly via the electrophilic bromination of 2-methylbenzaldehyde. The following protocol is a representative example adapted from established procedures for the synthesis of similar brominated benzaldehydes.
Experimental Protocol: Bromination of 2-Methylbenzaldehyde
This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents and conditions lies in achieving regioselective bromination para to the activating methyl group and ortho to the deactivating, meta-directing aldehyde group. The electron-donating methyl group is the dominant directing group.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 4-Bromo-2-methylbenzaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide to the solution.
-
Bromination: From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-methylbenzaldehyde.
Key Chemical Reactions and Transformations
The synthetic utility of 4-Bromo-2-methylbenzaldehyde stems from the reactivity of its aldehyde and aryl bromide functionalities.
Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The aryl bromide moiety of 4-Bromo-2-methylbenzaldehyde readily participates in this reaction, allowing for the introduction of various aryl or vinyl substituents. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Coupling with Phenylboronic Acid [2][3][4]
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-2-methylbenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. The aldehyde group of 4-Bromo-2-methylbenzaldehyde can be readily converted into a substituted alkene, providing a route to a wide array of vinyl-substituted aromatic compounds.
Diagram: Wittig Reaction Logical Flow
Caption: Logical flow of the Wittig reaction.
Exemplary Protocol: Olefination with Methyltriphenylphosphonium Bromide [5]
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir until a deep orange or yellow color, indicative of ylide formation, persists.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 4-Bromo-2-methylbenzaldehyde (1.0 eq) in THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. 4-Bromo-2-methylbenzaldehyde can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is of great importance in the synthesis of pharmaceutical intermediates.
Diagram: Reductive Amination Pathway
Caption: Pathway of a one-pot reductive amination.
Exemplary Protocol: Reaction with Aniline [6][7]
-
Reaction Setup: In a flask, dissolve 4-Bromo-2-methylbenzaldehyde (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions to the stirred solution. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton around 9-10 ppm. The aromatic protons will appear in the range of 7-8 ppm, and their splitting pattern will be characteristic of the substitution pattern. A singlet corresponding to the three methyl protons will be observed around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon between 190-200 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon will appear at approximately 20-25 ppm.[8]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic ring will also be present.[9]
-
Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[10][11]
Safety and Handling
4-Bromo-2-methylbenzaldehyde is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Applications in Research and Development
4-Bromo-2-methylbenzaldehyde is a valuable intermediate in the synthesis of a variety of target molecules, including:
-
Pharmaceuticals: The biaryl and substituted amine motifs, readily accessible from this starting material, are common features in many biologically active compounds.
-
Agrochemicals: It serves as a precursor for the synthesis of novel pesticides and herbicides.[12]
-
Materials Science: The ability to introduce diverse functionalities via cross-coupling reactions makes it a useful building block for the synthesis of organic electronic materials and liquid crystals.
Conclusion
4-Bromo-2-methylbenzaldehyde is a synthetically versatile and commercially available building block with significant potential in various fields of chemical research and development. Its well-defined reactivity allows for predictable and efficient transformations, making it an excellent choice for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reaction scope, as outlined in this guide, is essential for harnessing its full potential in the laboratory.
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